Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate
Brand Name: Vulcanchem
CAS No.: 748093-59-6
VCID: VC16810755
InChI: InChI=1S/C9H13NO2/c1-12-9(11)6-10-5-7-2-3-8(10)4-7/h2-3,7-8H,4-6H2,1H3
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate

CAS No.: 748093-59-6

Cat. No.: VC16810755

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate - 748093-59-6

Specification

CAS No. 748093-59-6
Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name methyl 2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetate
Standard InChI InChI=1S/C9H13NO2/c1-12-9(11)6-10-5-7-2-3-8(10)4-7/h2-3,7-8H,4-6H2,1H3
Standard InChI Key SJWKUTOHHBSROW-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1CC2CC1C=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a norbornane-like bicyclic framework where one bridgehead carbon is replaced by a nitrogen atom, forming a 2-azabicyclo[2.2.1]hept-5-ene system. The acetate group (-OCOCH₃) is appended to the nitrogen atom, introducing both steric and electronic effects that influence reactivity. Computational studies of analogous azabicyclo compounds suggest that the nitrogen’s lone pair participates in conjugation with the bicyclic system, stabilizing the structure while enabling nucleophilic reactions at the bridgehead .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number748093-59-6
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.20 g/mol
Density (Predicted)1.15–1.25 g/cm³
Boiling Point (Estimated)250–270°C at 760 mmHg

Synthetic Methodologies

Classical Approaches

MethodYield (%)Key FeaturesSource
Diels-Alder Cycloaddition65–75Scalable, moderate enantioselectivity
Pd-Catalyzed [4+2]80–85High ee, requires chiral ligands

Applications in Organic Synthesis

Chiral Building Blocks

The compound’s rigid bicyclic structure and stereogenic centers make it invaluable for constructing chiral molecules. For instance, hydrolysis of the ester group yields carboxylic acid derivatives, which serve as precursors to peptidomimetics or organocatalysts.

Ring-Opening Reactions

The strained bicyclic system undergoes regioselective ring-opening reactions with nucleophiles. Treatment with Grignard reagents or lithium aluminum hydride cleaves the bridgehead C-N bond, generating linear amines or alcohols for further functionalization .

Pharmaceutical Relevance

Bioactive Molecule Synthesis

Though direct pharmaceutical applications of Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate remain underexplored, structurally related azabicyclo compounds exhibit notable bioactivity. For example, derivatives of 2-azabicyclo[3.2.1]octane have shown affinity for nicotinic acetylcholine receptors, suggesting potential in treating neurological disorders .

Prodrug Development

The ester moiety in Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate can act as a prodrug linker. Enzymatic hydrolysis in vivo releases active carboxylic acid drugs, improving bioavailability. This strategy has been employed in antiviral and anticancer prodrug designs.

Recent Advances and Innovations

Flow Chemistry Applications

Continuous-flow reactors have been adapted for the synthesis of azabicyclo compounds, enhancing reaction control and scalability. A 2024 study demonstrated a 40% reduction in reaction time and improved yield consistency compared to batch methods.

Computational Modeling

Density functional theory (DFT) studies have elucidated reaction mechanisms involving the compound, enabling predictive models for stereoselective transformations. These insights guide the design of novel catalysts and reaction conditions .

Challenges and Limitations

Scalability Issues

Traditional synthetic routes often require expensive chiral auxiliaries or harsh conditions, limiting large-scale production. Catalytic asymmetric methods, while efficient, face challenges in catalyst recovery and cost.

Stability Concerns

The compound’s ester group is susceptible to hydrolysis under acidic or basic conditions, necessitating careful handling and storage. Stabilization strategies, such as lyophilization or inert atmosphere storage, are critical for long-term viability .

Future Directions

Green Chemistry Initiatives

Developing solvent-free or aqueous-phase synthetic routes could reduce environmental impact. Biocatalytic approaches using engineered enzymes offer promise for sustainable production .

Targeted Drug Discovery

Collaborative efforts between synthetic chemists and pharmacologists could unlock the compound’s potential in addressing antibiotic resistance or neurodegenerative diseases. High-throughput screening of azabicyclo libraries may identify novel lead compounds.

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